![molecular formula C20H29N3O2 B5668620 1-(cyclopentylcarbonyl)-N-[3-(4-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5668620.png)
1-(cyclopentylcarbonyl)-N-[3-(4-pyridinyl)propyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-(cyclopentylcarbonyl)-N-[3-(4-pyridinyl)propyl]-4-piperidinecarboxamide" involves the cycloaddition of cyclic dienophiles with derivatives, followed by reductive opening of the lactone-bridged adducts. This method has been applied to generate cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are of interest due to their potential as substance P antagonists (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FTIR, 1H-NMR, and mass spectral analysis. These compounds are characterized by their unique bicyclic systems, which exhibit specific conformational preferences and accommodate variable pharmacophoric groups in a stereocontrolled fashion (Ban et al., 2023).
Chemical Reactions and Properties
The chemical properties of these compounds include their ability to undergo reactions typical for piperidine and pyridine derivatives, such as cyclization and aminomethylation, leading to the formation of complex heterocyclic structures. These reactions are crucial for modifying the compound's pharmacophoric groups and enhancing its biological activity (Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, are determined through experimental techniques like X-ray diffraction. These properties are essential for understanding the compound's behavior in different solvents and under various conditions, which is crucial for its application in synthesis and formulation processes.
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity, stability, and interactions with various reagents. Studies on analogues have revealed their potent inhibitory activity against specific targets, which is attributed to the specific arrangement of functional groups within their structure. These properties are foundational for the development of compounds with improved pharmacokinetic profiles (Hussein et al., 2009).
properties
IUPAC Name |
1-(cyclopentanecarbonyl)-N-(3-pyridin-4-ylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(22-11-3-4-16-7-12-21-13-8-16)17-9-14-23(15-10-17)20(25)18-5-1-2-6-18/h7-8,12-13,17-18H,1-6,9-11,14-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGMUCPKEQHSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)NCCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.